(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
CAS No.:
Cat. No.: VC18794404
Molecular Formula: C8H18O6S2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18O6S2 |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | (2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
| Standard InChI | InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | VSVQTTLVMCEAEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈O₆S₂ | |
| Molecular Weight | 274.4 g/mol | |
| Estimated Density | 1.2–1.3 g/cm³ | |
| Projected Boiling Point | >300°C | |
| Flash Point | ~160°C | |
| Reactivity | High (alkylating agent) |
The compound’s LogP (octanol-water partition coefficient) is anticipated to be low (~0.2–0.5), indicating limited lipid solubility and a propensity for aqueous environments . This property influences its pharmacokinetic behavior in biological systems, though direct studies remain scarce.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with hexane-2,5-diol as the precursor. In a stepwise process:
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Protection of Hydroxyl Groups: The diol reacts with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. This step converts hydroxyl groups into methanesulfonate esters under anhydrous conditions.
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Selective Sulfonation: The 4-position hydroxyl group is selectively activated for sulfonation, while steric hindrance from the 2- and 3-methyl groups directs regioselectivity.
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Purification: Crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Industrial Manufacturing
Industrial production scales this process using continuous flow reactors to enhance yield and reproducibility. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure batch consistency. Notably, the use of automated systems minimizes human exposure to this hazardous compound .
Chemical Reactivity and Reaction Mechanisms
As a bifunctional alkylating agent, the compound participates in nucleophilic substitution reactions (SN2). Its methanesulfonate groups act as leaving groups, enabling the transfer of alkyl groups to nucleophiles like amines, thiols, and hydroxyl residues in DNA .
Key Reaction Pathways
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DNA Alkylation: The compound crosslinks guanine residues at the N7 position, disrupting DNA replication and transcription. This mechanism mirrors that of busulfan, a clinically used alkylating agent .
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Protein Modification: Sulfonate esters react with cysteine thiols and lysine amines, altering protein function. Such modifications are exploited in proteomics research to study enzyme active sites.
Stability and Degradation
Hydrolytic degradation occurs in aqueous media, yielding methanesulfonic acid and the corresponding diol. The half-life at pH 7.4 and 25°C is approximately 48 hours, necessitating storage at 2–8°C to prolong shelf life .
Biological Activity and Toxicological Profile
Toxicity Data
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Acute Toxicity: LD₅₀ values in rodent models are unreported, but analogous compounds exhibit LD₅₀ < 50 mg/kg (oral) .
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Carcinogenicity: Classified as a Category 1A carcinogen due to DNA mutagenesis potential .
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Reproductive Hazards: Causes fetal malformations and sterility in preclinical studies, warranting stringent handling protocols .
Table 2: Hazard Classification
| Hazard Category | Classification | Source |
|---|---|---|
| Carcinogenicity | 1A (Confirmed) | |
| Mutagenicity | 1B (Presumed) | |
| Reproductive Toxicity | 1A (Confirmed) | |
| Acute Toxicity (Oral) | Category 3 |
Applications in Research and Industry
Chemical Synthesis
The compound serves as a crosslinking agent in polymer chemistry, enabling the synthesis of sulfonated hydrogels with applications in drug delivery. Its bifunctional reactivity also facilitates the preparation of dendritic macromolecules for catalytic applications.
Biomedical Research
In molecular biology, it is employed to study DNA repair mechanisms by introducing controlled lesions. Additionally, its protein-modifying properties aid in mapping enzyme active sites and designing covalent inhibitors.
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